2-Naphthalen-1-YL-N-(trichloro-1-(3-(2,6-dichloro-PH)-thioureido)-ET)-acetamide
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Overview
Description
2-Naphthalen-1-YL-N-(trichloro-1-(3-(2,6-dichloro-PH)-thioureido)-ET)-acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a naphthalene ring, a trichloromethyl group, and a thioureido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-1-YL-N-(trichloro-1-(3-(2,6-dichloro-PH)-thioureido)-ET)-acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the desired substituents.
Introduction of the Trichloromethyl Group: This step involves the chlorination of a suitable precursor to introduce the trichloromethyl group.
Formation of the Thioureido Moiety: The thioureido group is introduced through a reaction with thiourea or a similar reagent.
Coupling Reactions: The final step involves coupling the various fragments to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.
Purification Techniques: Implementation of purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalen-1-YL-N-(trichloro-1-(3-(2,6-dichloro-PH)-thioureido)-ET)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes with different substituents.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Naphthalen-1-YL-N-(trichloro-1-(3-(2,6-dichloro-PH)-thioureido)-ET)-acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalen-1-YL-N-(trichloro-1-(3-(2,6-dichloro-PH)-thioureido)-ET)-acetamide: Characterized by its unique combination of functional groups.
Naphthalene Derivatives: Compounds with similar naphthalene structures but different substituents.
Thioureido Compounds: Compounds containing the thioureido moiety with varying side chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H16Cl5N3OS |
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Molecular Weight |
535.7 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-[2,2,2-trichloro-1-[(2,6-dichlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C21H16Cl5N3OS/c22-15-9-4-10-16(23)18(15)28-20(31)29-19(21(24,25)26)27-17(30)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10,19H,11H2,(H,27,30)(H2,28,29,31) |
InChI Key |
XMYCNGRJEXCDHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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